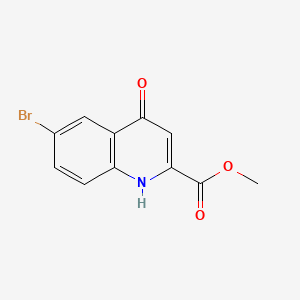

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Overview

Description

“Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for “Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is 1S/C11H8BrNO3/c1-16-11(15)8-5-10(14)13-9-3-2-6(12)4-7(8)9/h2-5H,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is a solid substance at room temperature . It has a molecular weight of 282.09 .Scientific Research Applications

- Hydroxyquinolines have been found to exhibit antimicrobial effects .

- They can be synthesized and used in various forms to combat different types of microbial infections .

- The outcomes of these applications have shown promising results in the field of microbiology .

- Hydroxyquinolines also show anticancer effects .

- They can be used in the synthesis of anticancer drugs .

- The results of these applications have led to the development of potential lead compounds with good efficacy and low toxicity .

- Similar to their antimicrobial and anticancer effects, hydroxyquinolines also exhibit antifungal effects .

- They can be used in the development of antifungal drugs .

- The outcomes of these applications have shown promising results in combating various fungal infections .

Antimicrobial Activity

Anticancer Activity

Antifungal Activity

Antiviral Activity

- Hydroxyquinolines have been found to exhibit anti-inflammatory effects .

- They can be used in the synthesis of anti-inflammatory drugs .

- The outcomes of these applications have shown promising results in reducing inflammation in various conditions .

Anti-inflammatory Activity

Neuroprotective Activity

Also, it’s worth mentioning that “Methyl 4-Hydroxyquinoline-2-carboxylate” is used in the preparation of macro-heterocyclic compounds as blood coagulation factor XIa inhibitors . This might suggest potential applications for “Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” in similar areas, but further research would be needed to confirm this.

- Hydroxyquinolines can be used in the preparation of macro-heterocyclic compounds .

- These compounds have been found to be effective as blood coagulation factor XIa inhibitors .

- This suggests potential applications in the treatment of blood clotting disorders .

- Hydroxyquinolines have versatile applications in the fields of industrial and synthetic organic chemistry .

- They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .

- A wide range of synthesis protocols have been reported for the construction of this scaffold .

Synthesis of Macro-heterocyclic Compounds

Industrial and Synthetic Organic Chemistry

Safety And Hazards

properties

IUPAC Name |

methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKAAWDFGPMTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022080 | |

| Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate | |

CAS RN |

145369-93-3 | |

| Record name | 2-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145369-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)